molecular formula C13H11NO2 B1297503 (4-Pyridin-2-YL-phenyl)-acetic acid CAS No. 51061-67-7

(4-Pyridin-2-YL-phenyl)-acetic acid

Katalognummer: B1297503
CAS-Nummer: 51061-67-7
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: KPAUORDXNFURBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Pyridin-2-YL-phenyl)-acetic acid is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromopyridine and phenylacetic acid.

    Suzuki-Miyaura Coupling: The 4-bromopyridine undergoes a Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 4-phenylpyridine intermediate.

    Acylation: The 4-phenylpyridine intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Pyridin-2-YL-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly its potential as a therapeutic agent. Studies have shown that derivatives of (4-Pyridin-2-YL-phenyl)-acetic acid exhibit:

  • Anti-inflammatory Activity : Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
  • Antimicrobial Properties : Compounds derived from this structure have shown efficacy against various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Activity : In vitro studies have demonstrated that some derivatives possess antiproliferative effects on cancer cell lines, indicating their potential as anticancer agents. For example, compounds with specific substituents showed significant growth inhibition in multiple cancer cell lines .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:

  • Ligand Development : The compound is used to develop ligands for catalysis and metal coordination due to its ability to form stable complexes with transition metals.
  • Synthesis of Heterocyclic Compounds : It acts as a precursor in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Material Science

The unique structural features of this compound contribute to its applications in material science:

  • Polymer Synthesis : The compound is utilized in the development of polymers with tailored properties such as conductivity and mechanical strength .

Case Study 1: Anticancer Activity Evaluation

A study evaluated several derivatives of this compound for their anticancer properties using a panel of 60 cancer cell lines. The results indicated that specific derivatives exhibited significant growth inhibition rates, particularly against melanoma and renal cancer cell lines. The most active compounds were further subjected to dose-response studies to determine their IC50 values, revealing promising therapeutic potentials .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing a series of this compound derivatives and assessing their biological activities. The synthesized compounds were tested for hypolipidemic effects in high-fat diet-induced hyperlipidemia models in rats. Some derivatives showed substantial antihyperlipidemic activity, indicating their potential use in managing metabolic disorders .

Wirkmechanismus

The mechanism of action of (4-Pyridin-2-YL-phenyl)-acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pyridine and phenyl groups facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Pyridin-3-YL-phenyl)-acetic acid: Similar structure but with the pyridine ring attached at the 3-position.

    (4-Pyridin-4-YL-phenyl)-acetic acid: Pyridine ring attached at the 4-position.

    (4-Pyridin-2-YL-phenyl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness

(4-Pyridin-2-YL-phenyl)-acetic acid is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and binding properties. This positioning allows for distinct interactions with molecular targets, making it valuable in the design of specialized compounds for research and industrial applications.

Biologische Aktivität

(4-Pyridin-2-YL-phenyl)-acetic acid, with the CAS number 51061-67-7, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenyl group and a carboxylic acid moiety, which is crucial for its biological activity. The presence of the pyridine ring may enhance its interaction with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains and shows efficacy comparable to established antibiotics. For instance, in vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it decreased the levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

3. Antioxidant Properties
this compound exhibits notable antioxidant activity. Studies have demonstrated its ability to scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : The compound could bind to receptors that mediate inflammatory responses or microbial adhesion .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its chemical structure indicates good bioavailability, which is essential for therapeutic efficacy.

Case Studies

Several studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
  • Anti-inflammatory Activity : In a rodent model of induced inflammation, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups, highlighting its anti-inflammatory properties.
  • Antioxidant Capacity : In assays measuring DPPH radical scavenging activity, this compound demonstrated an IC50 value of 25 µM, showcasing its effectiveness as an antioxidant compared to standard antioxidants like Trolox .

Comparative Analysis

Activity TypeThis compoundStandard Comparison
Antimicrobial EfficacyMIC 32 µg/mL against S. aureusPenicillin: 0.5 µg/mL
Anti-inflammatorySignificant reduction in paw swellingAspirin: 100 mg/kg
Antioxidant CapacityIC50 = 25 µMTrolox: IC50 = 50 µM

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (4-Pyridin-2-yl-phenyl)-acetic acid, and how can reaction conditions be optimized for higher yields?

  • Answer : Synthesis typically involves coupling pyridine derivatives with phenyl-acetic acid precursors. For example, analogous compounds like 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid are synthesized via nucleophilic substitution reactions using 2-bromoacetic acid and thiol-containing intermediates under basic conditions (e.g., NaOH) . Optimization may include adjusting stoichiometry, reaction time (e.g., 4 hours at room temperature ), and purification via recrystallization from methanol. Yield improvements can be monitored using HPLC or LC-MS.

Q. How is the structural characterization of this compound performed, and what crystallographic challenges arise?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related compounds (e.g., pyridine-acetic acid derivatives), data collection at low temperatures (98 K) reduces thermal motion artifacts, achieving mean C–C bond precision of 0.005 Å . Challenges include crystal twinning and weak diffraction, which can be mitigated using SHELX software (e.g., SHELXL for refinement ). Hydrogen atoms are often refined using riding models with isotropic displacement parameters .

Q. What spectroscopic techniques are critical for verifying the purity and functional groups of this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm aromatic proton environments (pyridine and phenyl rings) and acetic acid moiety (e.g., δ ~3.8 ppm for CH2_2 group).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2500–3000 cm1^{-1} (O–H stretch of carboxylic acid) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the pyridine ring influence the acidity and reactivity of the acetic acid moiety?

  • Answer : The pyridine ring’s electron-withdrawing nature increases the acetic acid’s acidity by stabilizing the deprotonated form via resonance. pKa values can be experimentally determined via potentiometric titration (cf. acetic acid’s pKa = 4.76 ). Computational methods (DFT calculations) model charge distribution, predicting reactivity in nucleophilic acyl substitutions or coordination chemistry (e.g., metal-organic framework synthesis ).

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies in pharmacological studies (e.g., anti-inflammatory vs. inactivity) often stem from:

  • Experimental Design : Variations in cell lines (e.g., RAW 264.7 macrophages vs. HEK293) or assay conditions (IC50_{50} measurements under differing pH ).
  • Structural Analogues : Subtle substituent changes (e.g., chloro vs. methyl groups) alter binding to targets like cyclooxygenase-2 .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity ).

Q. How can computational modeling predict the compound’s interactions with enzymes like soluble epoxide hydrolase (sEH)?

  • Answer :

  • Docking Studies : Tools like AutoDock Vina simulate binding poses of the acetic acid group in sEH’s catalytic pocket (e.g., hydrogen bonding with Tyr343 ).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, calculating binding free energies (MM-PBSA/GBSA).
  • QSAR : Correlate substituent electronegativity with inhibitory activity (e.g., cyano groups enhance potency by 2-fold ).

Q. What are the challenges in designing coordination polymers using this compound as a ligand?

  • Answer :

  • Ligand Geometry : The rigid pyridyl-phenyl backbone favors linear coordination modes, but steric hindrance may limit metal-ligand bond angles .
  • Solvent Effects : Polar solvents (e.g., DMF) compete for metal coordination sites, reducing framework stability.
  • Crystallization : Slow diffusion methods (e.g., layering methanol over aqueous metal salts) improve crystal quality for SC-XRD .

Q. Methodological Considerations

  • Synthesis Optimization : Use a molar ratio of 1:1.2 (pyridine derivative:haloacetic acid) to minimize side products. Monitor via TLC (Rf ~0.3 in EtOAc/hexane) .
  • Crystallographic Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data .
  • Biological Assays : Pre-incubate compounds with serum albumin to account for protein binding effects .

Eigenschaften

IUPAC Name

2-(4-pyridin-2-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAUORDXNFURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333426
Record name (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51061-67-7
Record name (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude of 4-(2-Pyridinyl)benzylalcohol was dissolved in 20 ml DCM, cooled using ice/methanol, triethylamine (1.25 ml, 8.9 mmole) was added followed by methanesulfonylchloride (0.7 ml, 8.9 mmole) added drop wise over 5 minutes. The reaction was allowed to stir at room temperature till the TLC indicated consumption of the starting material (3 hrs), after completion of the reaction, the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated to produce yellow oil, the oil produced was dissolved in 25 ml of 90% ethanol, KCN (1.05 gm, 16.2 mmole) was then added and it was heated under reflux overnight. Ethanol was evaporated; solid was washed with 50 ml water and filtered. The solid was dissolved in 30 ml of conc. HCl, refluxed for 48 hr; charcoal was added refluxed for 1 hr, filtered. The HCl was evaporated, the solid formed was dissolved in 5 ml of water, NaOH 1 N was added drop wise while extracting with ethyl acetate, the ethyl acetate extract was dried with Na2SO4 and evaporated to produce white solid (0.6 gm, 35% in 3 steps) H1-NMR INOVA-500 (DMSO d6) δ 3.641 (s, 2H), 7.345 (t, J=6.0 Hz, 1H), 7.381 (d, J=8.5 Hz, 2H), 7.879 (t, J=8.0 Hz, 1H), 7.951 (d, J=8.0 Hz, 1H), 8.034 (d, J=8.0 Hz, 2H), 8.662 (d, J=4.0 Hz, 1H), 12.390 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.05 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
reactant
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

700 mg (3.11 mol) of methyl [4-(2-pyridyl)phenyl]acetate are introduced into 5 ml of tetrahydrofuran and, at room temperature, 6.2 ml of a 1M potassium hydroxide solution in water are added. The mixture is stirred at room temperature for 18 h and then the solvent is substantially removed in vacuo, the residue is taken up in 10 ml of water and the pH was adjusted to about 5 with 2N hydrochloric acid. Extraction of the aqueous phase twice with 10 ml of dichloromethane each time affords, after drying the combined organic phases over magnesiumsulfate and removing the solvent in vacuo, the compound of Example VIII in the form of a solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

700 mg (3.11 mol) of methyl [4-(2-pyridinyl)phenyl]acetate are initially charged in 5 ml of tetrahydrofuran and, at room temperature, admixed with 6.2 ml of a 1M potassium hydroxide solution in water. The mixture is then stirred at room temperature for 18 h, most of the solvent is removed under reduced pressure and the residue is taken up in 10 ml of water and adjusted to a pH of about 5 using 2N hydrochloric acid. The aqueous phase was extracted twice, in each case with 10 ml of dichloromethane, the combined organic phases were dried over magnesium sulphate and the solvent was removed under reduced pressure, giving the compound of Example VIII in the form of a solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.